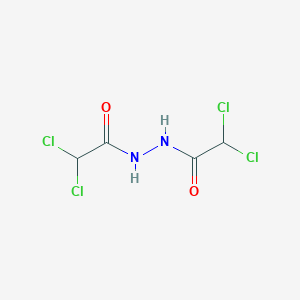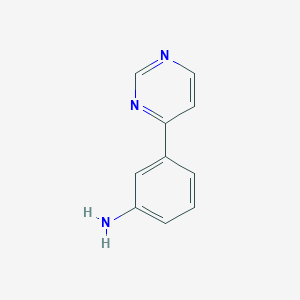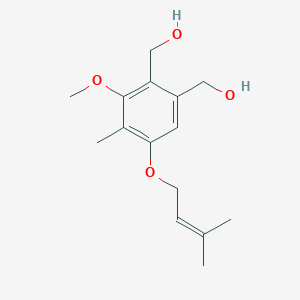
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide, also known as Dibenzothiopyranone, is a heterocyclic compound that has been widely studied in the scientific community due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has been found to have significant effects on biochemical and physiological systems.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins, and to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been found to have significant effects on biochemical and physiological systems. It has been found to have potent anti-inflammatory and anti-tumor properties, as well as antioxidant and neuroprotective effects. It has also been found to have effects on the cardiovascular system, including the ability to reduce blood pressure and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone in lab experiments is its unique chemical structure, which allows for the development of new materials and drugs with potentially novel properties. However, one limitation is the relatively low yield of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone, which can make it difficult to obtain large quantities for use in experiments.
Orientations Futures
There are many future directions for research on 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone. One area of research is in the development of new materials for use in electronic devices, including organic semiconductors and light-emitting diodes. Another area of research is in the development of new drugs for the treatment of cancer and other inflammatory diseases, including the potential use of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone as a chemotherapeutic agent.
In conclusion, 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone is a heterocyclic compound that has been widely studied for its unique chemical structure and potential applications in various scientific fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone is needed to fully understand its potential applications and to develop new materials and drugs with potentially novel properties.
Méthodes De Synthèse
The synthesis of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been achieved using various methods, including the reaction of benzothiophene-2,3-dione with phenylacetylene in the presence of a palladium catalyst, and the reaction of 2,3-dihydrobenzothiophene-4,5-dione with phenylacetylene in the presence of a copper catalyst. The yield of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone varies depending on the method used, but typically ranges from 50-80%.
Applications De Recherche Scientifique
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been studied extensively for its potential applications in various scientific fields. One area of research has been in the development of new materials for use in electronic devices. 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been found to have excellent electronic properties, including high electron mobility and good stability, making it a promising candidate for use in organic semiconductors.
Another area of research has been in the development of new drugs for the treatment of various diseases. 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been found to have potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
Propriétés
Numéro CAS |
18436-01-6 |
|---|---|
Nom du produit |
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide |
Formule moléculaire |
C9H10O2S |
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
3,4-dihydro-1H-isothiochromene 2,2-dioxide |
InChI |
InChI=1S/C9H10O2S/c10-12(11)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2 |
Clé InChI |
BITDJSNZRJVSCJ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC2=CC=CC=C21 |
SMILES canonique |
C1CS(=O)(=O)CC2=CC=CC=C21 |
Synonymes |
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)








![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)

![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
